
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and a piperidine ring at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution at the 2-Position:
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the amine group of the piperidine reacts with the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of furan derivatives.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, leading to modulation of biological pathways. For instance, it may act by intercalating with DNA or inhibiting specific enzymes involved in microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
5-cyano-furan-2-carboxylic acid: This compound also contains a furan ring substituted at the 2-position but with a cyano group instead of a carboxamide group.
N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with a pyridine ring substitution.
Uniqueness
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is unique due to the presence of both a piperidine ring and a carboxamide group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17ClN2O2 |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
5-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9;/h2-3,9,12H,4-7H2,1H3,(H,13,14);1H |
Clave InChI |
JEHMDHPVRLVVFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)NC2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


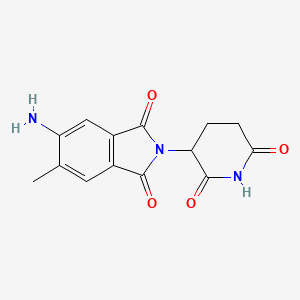
![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)
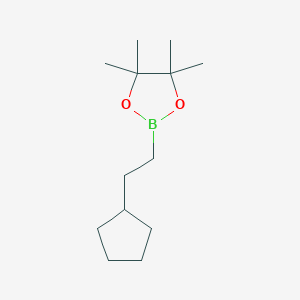

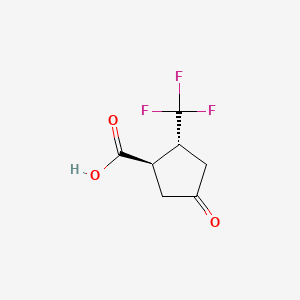
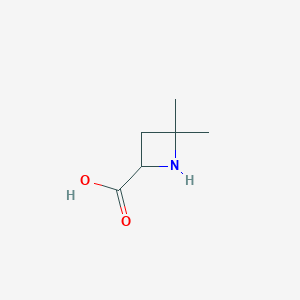
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
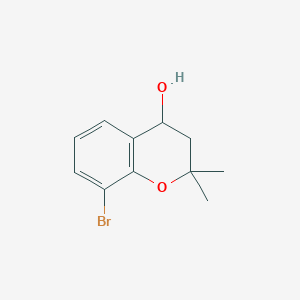
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)
![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)
